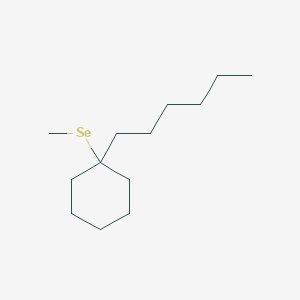
1-Hexyl-1-(methylselanyl)cyclohexane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Hexyl-1-(methylselanyl)cyclohexane is an organic compound with the molecular formula C13H26Se. This compound features a cyclohexane ring substituted with a hexyl group and a methylselanyl group. The presence of selenium in its structure makes it an interesting subject for various chemical and biological studies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-Hexyl-1-(methylselanyl)cyclohexane typically involves the reaction of cyclohexane derivatives with selenium-containing reagents. One common method is the nucleophilic substitution reaction where a cyclohexyl halide reacts with a methylselanyl anion. The reaction conditions often require a polar aprotic solvent and a base to facilitate the formation of the methylselanyl anion.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Hexyl-1-(methylselanyl)cyclohexane can undergo various chemical reactions, including:
Oxidation: The selenium atom can be oxidized to form selenoxide or selenone derivatives.
Reduction: Reduction reactions can convert the selenium atom to a lower oxidation state.
Substitution: The hexyl or methylselanyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Halogenating agents and nucleophiles are employed for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the selenium atom can yield selenoxide, while substitution reactions can introduce various functional groups into the cyclohexane ring.
Wissenschaftliche Forschungsanwendungen
1-Hexyl-1-(methylselanyl)cyclohexane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other selenium-containing compounds.
Biology: The compound’s selenium content makes it a subject of interest in studies related to selenium’s biological roles and its potential therapeutic effects.
Medicine: Research is ongoing to explore its potential as an antioxidant and its role in preventing or treating diseases related to oxidative stress.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 1-Hexyl-1-(methylselanyl)cyclohexane involves its interaction with biological molecules through its selenium atom. Selenium can participate in redox reactions, influencing cellular oxidative stress levels. The compound may also interact with specific enzymes and proteins, modulating their activity and contributing to its biological effects.
Vergleich Mit ähnlichen Verbindungen
Cyclohexane: A simple cycloalkane without any substituents.
Methylcyclohexane: A cyclohexane ring with a methyl group.
Hexylcyclohexane: A cyclohexane ring with a hexyl group.
Selenocyclohexane: A cyclohexane ring with a selenium-containing substituent.
Uniqueness: 1-Hexyl-1-(methylselanyl)cyclohexane is unique due to the presence of both a hexyl group and a methylselanyl group on the cyclohexane ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Eigenschaften
CAS-Nummer |
61540-03-2 |
|---|---|
Molekularformel |
C13H26Se |
Molekulargewicht |
261.32 g/mol |
IUPAC-Name |
1-hexyl-1-methylselanylcyclohexane |
InChI |
InChI=1S/C13H26Se/c1-3-4-5-7-10-13(14-2)11-8-6-9-12-13/h3-12H2,1-2H3 |
InChI-Schlüssel |
HIOXBNUEFGBMCF-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCC1(CCCCC1)[Se]C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-[3-(Dimethylamino)propyl]phenol;hydrobromide](/img/structure/B14590131.png)
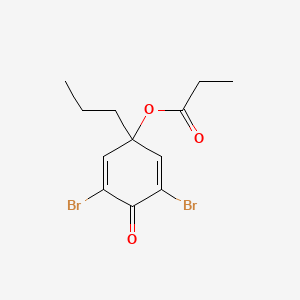
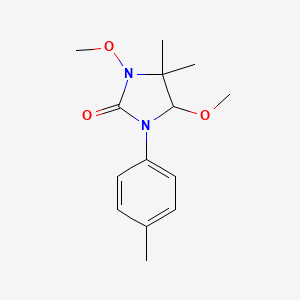
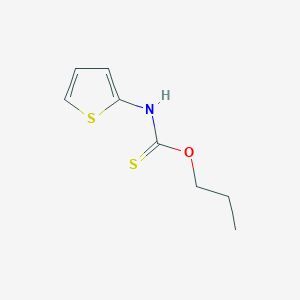
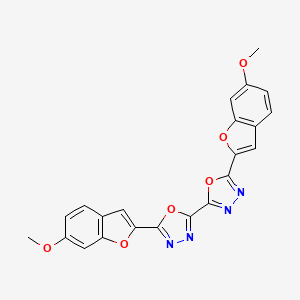
![2-Ethyl-6,10-dithiaspiro[4.5]decan-1-one](/img/structure/B14590179.png)
![2-Pyrimidinamine, 4-(4-methoxyphenyl)-5-[(methylsulfonyl)methyl]-](/img/structure/B14590185.png)
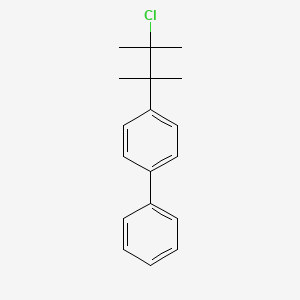
![3-[2-(2-Methylprop-2-en-1-yl)phenoxy]-6-phenylpyridazine](/img/structure/B14590194.png)
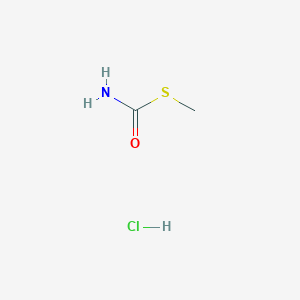
![2-(3-Methylphenyl)-2-azaspiro[4.4]nonane-1,3-dione](/img/structure/B14590202.png)
![Dipropyl {[(butan-2-yl)amino]methyl}phosphonate](/img/structure/B14590203.png)
